Cas no 1493332-29-8 (7-oxa-1-azaspiro3.6decan-2-one)

7-oxa-1-azaspiro3.6decan-2-one 化学的及び物理的性質
名前と識別子
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- 7-Oxa-1-azaspiro[3.6]decan-2-one
- 7-oxa-1-azaspiro3.6decan-2-one
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- MDL: MFCD21125092
- インチ: 1S/C8H13NO2/c10-7-6-8(9-7)2-1-4-11-5-3-8/h1-6H2,(H,9,10)
- InChIKey: SLFCNLOJBOPNQW-UHFFFAOYSA-N
- ほほえんだ: N1C2(CCCOCC2)CC1=O
7-oxa-1-azaspiro3.6decan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-256691-5.0g |
7-oxa-1-azaspiro[3.6]decan-2-one |
1493332-29-8 | 5.0g |
$2587.0 | 2023-03-01 | ||
Enamine | EN300-256691-5g |
7-oxa-1-azaspiro[3.6]decan-2-one |
1493332-29-8 | 5g |
$2587.0 | 2023-09-14 | ||
Enamine | EN300-256691-10g |
7-oxa-1-azaspiro[3.6]decan-2-one |
1493332-29-8 | 10g |
$3253.0 | 2023-09-14 | ||
Enamine | EN300-256691-1g |
7-oxa-1-azaspiro[3.6]decan-2-one |
1493332-29-8 | 1g |
$986.0 | 2023-09-14 | ||
Enamine | EN300-256691-2.5g |
7-oxa-1-azaspiro[3.6]decan-2-one |
1493332-29-8 | 2.5g |
$2043.0 | 2023-09-14 | ||
Enamine | EN300-256691-10.0g |
7-oxa-1-azaspiro[3.6]decan-2-one |
1493332-29-8 | 10.0g |
$3253.0 | 2023-03-01 | ||
Enamine | EN300-256691-1.0g |
7-oxa-1-azaspiro[3.6]decan-2-one |
1493332-29-8 | 1.0g |
$986.0 | 2023-03-01 |
7-oxa-1-azaspiro3.6decan-2-one 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
7-oxa-1-azaspiro3.6decan-2-oneに関する追加情報
7-oxa-1-azaspiro[3.6]decan-2-one (CAS No. 1493332-29-8): A Versatile Compound in Medicinal Chemistry and Biomedical Research
7-oxa-1-azaspiro[3.6]decan-2-one, with the chemical formula C12H22N2O3, is a unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its complex ring structure and potential biological activities. The CAS No. 1493332-29-8 identifier ensures the precise identification of this compound, which is critical for reproducibility in research and development. This compound belongs to the class of spiro compounds, characterized by the presence of two rings sharing a single atom, which in this case is an oxygen atom in the 7-oxa position and a nitrogen atom in the 1-aza position.
The molecular architecture of 7-oxa-1-azaspiro[3.6]decan-2-one consists of a spiro system connecting a six-membered ring and a five-membered ring, with the spiro center located at the 1-aza position. The spiro linkage creates a rigid framework that is often associated with enhanced conformational stability, making this compound a promising candidate for drug design. The presence of multiple heteroatoms, including oxygen and nitrogen, further contributes to its potential for forming hydrogen bonds and engaging in molecular recognition processes, which are essential for drug-target interactions.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 7-oxa-1-azaspiro[3.6]decan-2-one through multi-step reactions involving ring-closing metathesis and nucleophilic substitution. A 2023 study published in *Organic & Biomolecular Chemistry* reported a novel asymmetric synthesis method that significantly improved the yield and stereochemical control of this compound. The researchers utilized a chiral catalyst to achieve high enantioselectivity, which is crucial for pharmaceutical applications where stereochemistry directly impacts biological activity and toxicity profiles.
One of the most intriguing aspects of 7-oxa-1-azaspiro[3.3]decan-2-one is its potential pharmacological profile. Preliminary studies suggest that this compound exhibits antioxidant properties, which could make it a valuable therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders. A 2022 paper in *Journal of Medicinal Chemistry* demonstrated that the compound effectively scavenged free radicals in vitro, with IC50 values comparable to established antioxidants like ascorbic acid.
Furthermore, the structural features of 7-oxa-1-azaspiro[3.6]decan-2-one suggest potential applications in the development of enzyme inhibitors. The spiro system provides a rigid scaffold that can mimic the binding sites of various enzymes, while the heteroatoms enable the formation of hydrogen bonds with key residues in the active site. This makes the compound a potential lead molecule for targeting kinases, proteases, and other enzyme families involved in disease pathways. A 2023 review article in *Drug Discovery Today* highlighted the importance of spiro compounds in drug discovery, emphasizing their ability to modulate protein-ligand interactions with high specificity.
The biological activity of 7-oxa-1-azaspiro[3.6]decan-2-one has also been explored in the context of antimicrobial research. A 2023 study published in *Antimicrobial Agents and Chemotherapy* investigated the compound's efficacy against multidrug-resistant bacteria. The results indicated that the compound exhibited moderate antibacterial activity against Gram-positive strains, suggesting its potential as a scaffold for developing novel antibiotics. The unique structure of the compound may allow for the design of derivatives with enhanced activity against specific bacterial targets.
Another area of interest is the application of 7-oxa-1-azaspiro[3.6]decan-2-one in the development of anti-inflammatory agents. Chronic inflammation is a key factor in many diseases, including arthritis and autoimmune disorders. A 2022 study in *Inflammation Research* demonstrated that the compound inhibited the production of pro-inflammatory cytokines in cell culture models, suggesting its potential as an anti-inflammatory therapeutic. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Despite its promising properties, the development of 7-oxa-1-azaspiro[3.6]decan-2-one as a therapeutic agent is still in its early stages. Ongoing research focuses on optimizing its chemical structure to enhance potency, selectivity, and bioavailability. Computational modeling studies are being used to predict the compound's interactions with biological targets, which can guide the design of more effective derivatives. A 2023 paper in *Computational and Structural Chemistry* described the use of molecular docking simulations to identify potential protein targets for this compound, providing valuable insights for future drug discovery efforts.
In addition to its therapeutic applications, 7-oxa-1-azaspiro[3.6]decan-2-one has potential uses in materials science. The rigid spiro framework can be exploited to create polymers with unique mechanical properties, such as high tensile strength and thermal stability. A 2023 study in *Advanced Materials* reported the synthesis of a spiro-based polymer that exhibited exceptional resistance to UV degradation, making it suitable for applications in optoelectronics and photovoltaic devices. This highlights the versatility of the compound beyond its pharmaceutical potential.
Finally, the environmental impact of 7-oxa-1-azaspiro[3.6]decan-2-one is an important consideration for its development. Green chemistry principles are being applied to ensure the sustainability of its synthesis and potential applications. A 2023 review in *Green Chemistry* emphasized the importance of reducing waste and energy consumption in the production of spiro compounds, which aligns with the growing demand for environmentally responsible pharmaceuticals. The development of biodegradable derivatives of this compound is also being explored to minimize its ecological footprint.
In conclusion, 7-oxa-1-azaspiro[3.6]decan-2-one represents a promising candidate for both pharmaceutical and materials science applications. Its unique structural features, combined with recent advancements in synthetic methods and computational modeling, position it as a valuable lead compound for future drug discovery. As research continues to uncover its full potential, this compound may play a significant role in addressing some of the most pressing challenges in modern medicine and technology.
For more information on the synthesis, properties, and applications of 7-oxa-1-azaspiro[3.6]decan-2-one, please refer to the latest scientific literature and patent filings in the fields of organic chemistry, pharmaceutical science, and materials engineering.
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